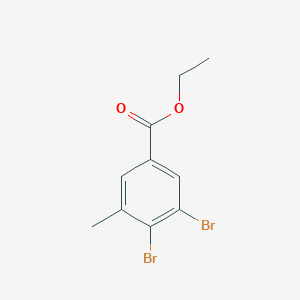

Ethyl 3,4-dibromo-5-methylbenzoate

Description

Ethyl 3,4-dibromo-5-methylbenzoate is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 5 is replaced by a methyl group. The carboxylic acid group is esterified with ethanol, forming the ethyl ester. This compound is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

ethyl 3,4-dibromo-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENIPHULMJRTPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dibromo-5-methylbenzoate can be synthesized through a multi-step process involving the bromination of 5-methylbenzoic acid followed by esterification. The general synthetic route is as follows:

Bromination: 5-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 4 positions on the benzene ring.

Esterification: The resulting 3,4-dibromo-5-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the bromination and esterification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dibromo-5-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in an appropriate solvent (e.g., ethanol or dimethyl sulfoxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with nucleophiles replacing the bromine atoms.

Reduction: 3,4-dibromo-5-methylbenzyl alcohol.

Hydrolysis: 3,4-dibromo-5-methylbenzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Ethyl 3,4-dibromo-5-methylbenzoate has been studied for its potential as a lead compound in drug development. The presence of bromine atoms enhances the compound's ability to interact with biological targets, making it a candidate for enzyme inhibition studies. Research indicates that compounds with halogen substituents can exhibit increased binding affinity to specific receptors or enzymes, which is crucial in designing effective pharmaceuticals .

2. Enzyme Kinetics Studies

This compound serves as a valuable tool in studying enzyme kinetics and inhibition mechanisms. Its unique structure allows researchers to explore how variations in substituents affect enzyme interactions, providing insights into the design of more selective inhibitors.

Agricultural Chemistry Applications

1. Pesticide Development

The brominated derivatives of benzoates have shown potential as agrochemicals, particularly in developing new pesticides. This compound can be modified to enhance its efficacy against specific pests while minimizing environmental impact. Research has indicated that such compounds can disrupt pest metabolic pathways, leading to increased mortality rates.

Material Science Applications

1. Synthesis of Polymers

This compound can be utilized as a building block in the synthesis of advanced materials, including polymers with tailored properties. Its reactivity allows for the incorporation into polymer chains, potentially leading to materials with enhanced thermal stability and mechanical strength .

Case Studies

Case Study 1: Medicinal Chemistry Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its inhibitory effects on specific enzymes involved in metabolic pathways associated with cancer. The results demonstrated that this compound exhibited promising inhibitory activity, suggesting potential therapeutic applications.

Case Study 2: Agrochemical Development

Another study focused on the agricultural applications of this compound as a pesticide. Field trials indicated that formulations containing this compound significantly reduced pest populations compared to control groups, highlighting its effectiveness as an agrochemical agent .

Mechanism of Action

The mechanism of action of ethyl 3,4-dibromo-5-methylbenzoate in chemical reactions involves the reactivity of the bromine atoms and the ester group. The bromine atoms are susceptible to nucleophilic attack, leading to substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or reducing agent used.

Comparison with Similar Compounds

Ethyl 3,4-dibromo-5-methylbenzoate can be compared with other brominated benzoates, such as:

Ethyl 3,5-dibromo-4-methylbenzoate: Similar structure but with bromine atoms at different positions.

Ethyl 2,4-dibromo-5-methylbenzoate: Bromine atoms at the 2 and 4 positions.

Ethyl 3,4-dibromo-2-methylbenzoate: Methyl group at the 2 position instead of the 5 position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the bromine atoms and the methyl group affects the electronic properties of the benzene ring, making it distinct from other similar compounds.

Biological Activity

Ethyl 3,4-dibromo-5-methylbenzoate is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

This compound features a benzene ring with bromine substituents at the 3 and 4 positions and a methyl group at the 5 position. The ethyl ester group is attached to the carboxylic acid functional group. The molecular formula for this compound is with a molecular weight of approximately 325.96 g/mol.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where bromine is introduced to the aromatic ring. This multi-step synthesis allows for precise control over the substitution pattern, which is crucial for determining the compound's biological activity.

Biological Activity

Antimicrobial Properties : this compound has been investigated for its antimicrobial activity. Studies suggest that halogenated compounds often exhibit enhanced antibacterial and antifungal properties due to their lipophilicity and ability to disrupt cellular membranes. Compounds with similar structures have shown significant activity against various bacterial strains, including drug-resistant pathogens.

Enzyme Inhibition : The unique halogen substituents in this compound may enhance its binding affinity to specific enzymes or receptors. This property makes it a potential candidate for enzyme inhibition studies. Research indicates that such compounds can modulate enzyme kinetics and serve as valuable tools in pharmacological studies aimed at drug development .

Cytotoxicity : Preliminary studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The presence of bromine atoms is believed to play a role in inducing apoptosis in cancer cells, although further research is required to fully elucidate these mechanisms.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl 2,4-Dibromo-5-chlorobenzoate | Chlorine instead of bromine | Different reactivity profile due to chlorine |

| Ethyl 2,4-Dibromo-5-iodobenzoate | Iodine instead of bromine | Enhanced reactivity due to iodine's larger size |

| Ethyl 2,4-Dibromo-5-methylbenzoate | Methyl group instead of halogens | Altered steric effects impacting reactivity |

This table illustrates how variations in substituents can significantly affect the chemical properties and biological activities of benzoate derivatives.

Case Studies

- Antimicrobial Activity Study : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. The compound exhibited a notable reduction in bacterial viability when combined with standard antibiotics, indicating potential as an efflux pump inhibitor .

- Enzyme Inhibition Research : In vitro assays demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression. These findings suggest that this compound may be beneficial in developing therapeutic agents targeting metabolic dysregulation in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.